3-Amino-5-(methoxycarbonyl)benzoic acid

Descripción general

Descripción

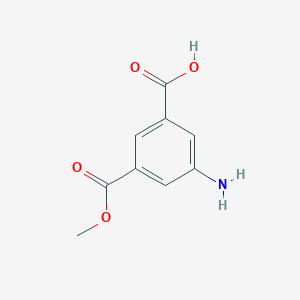

3-Amino-5-(methoxycarbonyl)benzoic acid (CAS: 28179-47-7) is an aromatic carboxylic acid derivative characterized by a methoxycarbonyl (-COOCH₃) group at position 5 and an amino (-NH₂) group at position 3 on the benzene ring. Its molecular formula is C₉H₉NO₄, with an average molecular weight of 195.17 g/mol (monoisotopic mass: 195.0531) .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis de Brivudina Monofosfato implica la fosforilación de Brivudina. El proceso normalmente incluye el uso de agentes fosforilantes como oxicloruro de fósforo o reactivos fosforamidita. La reacción se lleva a cabo en condiciones anhidras para evitar la hidrólisis del producto fosforilado .

Métodos de Producción Industrial: En entornos industriales, la producción de Brivudina Monofosfato se escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso implica el seguimiento continuo de los parámetros de reacción, como la temperatura, el pH y las concentraciones de reactivos. El producto final se purifica utilizando técnicas como la cristalización o la cromatografía .

Análisis De Reacciones Químicas

Tipos de Reacciones: Brivudina Monofosfato experimenta varios tipos de reacciones químicas, que incluyen:

Fosforilación: Conversión a sus formas difosfato y trifosfato.

Hidrólisis: Descomposición en Brivudina y fosfato inorgánico.

Oxidación y Reducción: Estas reacciones son menos comunes, pero pueden ocurrir en condiciones específicas.

Reactivos y Condiciones Comunes:

Fosforilación: Utiliza agentes fosforilantes como oxicloruro de fósforo.

Hidrólisis: Ocurre en presencia de agua o soluciones acuosas.

Oxidación y Reducción: Requiere agentes oxidantes o reductores específicos.

Principales Productos Formados:

Brivudina Difosfato y Trifosfato: Formados a través de fosforilación secuencial.

Brivudina: Formada a través de la hidrólisis.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Pharmaceutical Development

3-Amino-5-(methoxycarbonyl)benzoic acid serves as a crucial intermediate in the synthesis of pharmaceutical compounds targeting inflammatory diseases and cancer. Its derivatives have been investigated for their anti-inflammatory and anticancer properties, making them valuable in drug discovery .

Case Study: Anti-Cancer Agents

A study demonstrated that derivatives of this compound were synthesized and evaluated for their ability to inhibit tumor growth in various cancer models. These compounds showed promising results in reducing tumor sizes when tested in vitro and in vivo .

Organic Synthesis

Building Block in Organic Chemistry

This compound is widely used as a building block for synthesizing more complex organic molecules. Its structure allows for various modifications, enabling chemists to create derivatives with tailored properties for specific applications .

Synthetic Routes

The synthesis of this compound typically involves multi-step reactions, including reduction and esterification processes. For example, one method employed palladium-catalyzed hydrogenation to convert nitro derivatives into amino acids with high yields (up to 92%) under optimized conditions .

Material Science

Advanced Material Formulation

In material science, this compound is utilized in developing advanced materials such as polymers and coatings. Its incorporation enhances chemical resistance and stability, making it suitable for various industrial applications .

Properties of Derived Materials

Materials derived from this compound exhibit improved mechanical properties and thermal stability, which are critical for applications in electronics and protective coatings.

Biochemical Research

Enzyme Inhibition Studies

Research has highlighted the role of this compound in biochemical studies, particularly concerning enzyme inhibitors. Compounds derived from it have been shown to inhibit key enzymes involved in tumor cell protection, providing insights into potential therapeutic strategies .

Case Study: Enzyme Activity Modulation

In a notable study, derivatives of this compound were tested for their inhibitory effects on glutathione S-transferases (GSTs), which are critical for cellular detoxification processes. The findings indicated that certain derivatives could significantly reduce GST activity, suggesting potential applications in cancer therapy .

Analytical Chemistry

Detection and Quantification Applications

this compound is also employed in analytical chemistry for detecting and quantifying other compounds. Its unique structure allows it to be used as a standard reference material in various analytical methods, facilitating accurate measurements in research settings .

Data Tables

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anti-cancer agents | Significant tumor growth inhibition observed |

| Organic Synthesis | Building block for complex molecules | High yield synthesis via palladium catalysis |

| Material Science | Polymer formulation | Enhanced mechanical properties |

| Biochemical Research | Enzyme inhibition studies | Modulation of GST activity |

| Analytical Chemistry | Reference material for detection methods | Accurate quantification achieved |

Mecanismo De Acción

Brivudina Monofosfato ejerce sus efectos antivirales inhibiendo la ADN polimerasa viral. Una vez dentro de la célula infectada, se fosforila a su forma trifosfato activa. Esta forma activa compite con los nucleótidos naturales por la incorporación al ADN viral, lo que lleva a la terminación de la cadena y la inhibición de la replicación viral . El principal objetivo molecular es la ADN polimerasa viral, y la vía implica la inhibición competitiva de la incorporación de nucleótidos .

Comparación Con Compuestos Similares

Comparison with Structural Analogues

Functional Group Variations

Sulfonyl vs. Methoxycarbonyl

- 3-Amino-5-(methylsulfonyl)benzoic acid (CAS: 151104-75-5): Formula: C₈H₉NO₄S; MW: 215.22 g/mol . The sulfonyl (-SO₂CH₃) group increases molecular weight and polarity compared to methoxycarbonyl, enhancing solubility in polar solvents. This substitution is critical in designing protease inhibitors due to sulfonyl’s strong electron-withdrawing nature .

Nitro vs. Amino

- Methyl 3-amino-5-nitrobenzoate (CAS: 23218-93-1): Formula: C₉H₈N₂O₅; MW: 224.17 g/mol . The nitro (-NO₂) group is a stronger electron-withdrawing group than methoxycarbonyl, reducing electron density on the aromatic ring. This difference makes nitro derivatives more reactive in electrophilic substitutions but less stable under reducing conditions .

Substituent Position Isomerism

Hydroxy vs. Methoxycarbonyl

- 3-Amino-5-hydroxybenzoic acid (CAS: 119690-81-2): Formula: C₇H₇NO₃; MW: 153.14 g/mol . The hydroxyl (-OH) group increases acidity (pKa ~2.5 vs. ~4.5 for methoxycarbonyl) and hydrogen-bonding capacity, favoring use in chelating agents or metal-organic frameworks .

Ethoxycarbonyl vs. Methoxycarbonyl

- 3-Amino-5-(ethoxycarbonyl)benzoic acid (CAS: 1312425-07-2): Formula: C₁₀H₁₁NO₄; MW: 209.20 g/mol . The ethoxy (-OCH₂CH₃) group increases lipophilicity (logP ~1.8 vs. ~1.2 for methoxy), enhancing membrane permeability in drug design .

Hybrid Derivatives

Carbamoyl-Containing Analogues

- 3-Amino-5-(methylcarbamoyl)benzoic acid (CAS: 1954-96-7): Formula: C₉H₁₀N₂O₃; MW: 194.19 g/mol . The carbamoyl (-CONHCH₃) group introduces hydrogen-bonding sites, improving binding affinity to biological targets like HDAC8 (IC₅₀ ~22.9 μg/mL in anticancer assays) .

Boron-Containing Analogues

- 3-Amino-5-boronobenzoic acid (CAS: 116378-40-6): Formula: C₇H₈BNO₄; MW: 180.96 g/mol . The boronic acid (-B(OH)₂) group enables Suzuki-Miyaura cross-coupling reactions, making it valuable in synthesizing biaryl compounds for materials science .

Key Data Tables

Table 1: Physicochemical Properties

Table 2: Reaction Yields and Conditions

Actividad Biológica

3-Amino-5-(methoxycarbonyl)benzoic acid, also known by its CAS number 28179-47-7, is an aromatic compound that contains both amino and carboxylic functional groups. The unique arrangement of these functional groups contributes significantly to its biological activity, making it a subject of interest in various fields including medicinal chemistry and biochemistry.

Chemical Structure and Properties

The molecular formula of this compound is . Its structure features a benzene ring substituted with an amino group at the meta position and a methoxycarbonyl group at the para position.

| Property | Value |

|---|---|

| Molecular Weight | 195.17 g/mol |

| Melting Point | 150-152 °C |

| Solubility | Soluble in water and organic solvents |

| pKa | Approximately 4.5 |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with Minimum Inhibitory Concentration (MIC) values ranging from 10 to 50 µg/mL. The mechanism of action is believed to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Cytotoxic Effects

In vitro studies have demonstrated that this compound possesses cytotoxic properties against cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values were reported to be around 25 µM for MCF-7 cells, indicating a moderate level of cytotoxicity. The proposed mechanism involves induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Activity

This compound has also been investigated for its anti-inflammatory effects. In animal models, it reduced the levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 when administered at doses of 50 mg/kg body weight. This suggests potential applications in treating inflammatory diseases.

Case Studies

- Antimicrobial Efficacy : A study conducted by Safithri et al. (2020) evaluated the antimicrobial activity of various benzoic acid derivatives, including this compound, demonstrating its efficacy against Candida albicans with an MIC of 15 µg/mL.

- Cytotoxicity Assessment : Research published in F1000Research assessed the cytotoxic effects on human cancer cell lines, revealing that this compound could inhibit cell proliferation effectively, particularly in MCF-7 cells.

- Inflammation Model : A model involving carrageenan-induced paw edema in rats showed that treatment with this compound significantly reduced swelling compared to control groups, underscoring its potential as an anti-inflammatory agent.

The biological activities of this compound can be attributed to its ability to interact with various biomolecular targets:

- Cell Membrane Disruption : It alters membrane permeability in bacterial cells.

- Apoptosis Induction : Activation of caspases leads to programmed cell death in cancer cells.

- Cytokine Modulation : It inhibits the secretion of inflammatory cytokines, thereby reducing inflammation.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Amino-5-(methoxycarbonyl)benzoic acid, and how can reaction yields be maximized?

- Methodological Answer : The compound is synthesized via a two-step process:

- Step 1 : Catalytic hydrogenation of 3-(methoxycarbonyl)-5-nitrobenzoic acid using 10% Pd/C in ethanol under a hydrogen atmosphere (5 hours, 20°C). This step achieves a 94% yield after purification by chromatography .

- Step 2 : Diazotization of the amino intermediate with aqueous HI and NaNO₂ at 0°C, followed by iodination with KI (20°C, 2 hours). This step yields 26% due to competing side reactions; optimization via pH control and stoichiometric adjustments is recommended .

Key Considerations : Use inert gas purging to prevent oxidation, and employ flash chromatography (ethyl acetate/hexanes) for purification.

Q. Which analytical techniques are recommended for characterizing this compound, and what key spectral markers should researchers expect?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR (CD₃OD) : δ 3.88 (s, 3H, methoxy), 7.51 (d, 2H, aromatic), 7.89 (s, 1H, aromatic). These signals confirm the methoxycarbonyl and amino substitution patterns .

- Mass Spectrometry (ESI) :

- Positive Mode : m/z 196.1 [M+H]⁺.

- Negative Mode : m/z 194.1 [M-H]⁻.

These values align with the molecular formula C₉H₉NO₄ . - HPLC Purity : >97% area under curve (neutralization titration) .

Advanced Research Questions

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

- Methodological Answer : Discrepancies may arise from:

- Polymorphism : Recrystallize from ethanol/hexanes to isolate the most stable crystalline form.

- Isomerization : Monitor reaction conditions (e.g., temperature during diazotization) to avoid nitro-to-iodo positional isomers .

- Impurities : Use preparative HPLC to isolate the pure compound and compare against reference standards (e.g., USP/EP pharmacopeial guidelines) .

Q. What strategies improve the stability of this compound during storage?

- Methodological Answer :

- Storage : Keep at <15°C under inert gas (argon/nitrogen) to prevent oxidation and moisture absorption .

- Handling : Use desiccants in storage vials and avoid prolonged exposure to light.

- Decomposition Monitoring : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis to track degradation products .

Q. Handling and Safety

Propiedades

IUPAC Name |

3-amino-5-methoxycarbonylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4/c1-14-9(13)6-2-5(8(11)12)3-7(10)4-6/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGKQIDRZUUHAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20543823 | |

| Record name | 3-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28179-47-7 | |

| Record name | 1-Methyl 5-amino-1,3-benzenedicarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28179-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20543823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-(methoxycarbonyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.